Cas no 1630906-78-3 (tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate)
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester
- tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate
- tert-butyl hexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
- Pyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylic acid, hexahydro-, 1,1-dimethylethyl ester
- Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester, AldrichCPR
- tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
- tert-butylhexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate
- AKOS030233291
- SY100226
- CS-0047878
- 1630906-78-3
- P15121
- AS-52429
- MFCD28502670
- 8-Boc-octahydropyrazino[2,1-c][1,4]oxazine
- TERT-BUTYL HEXAHYDRO-1H-PYRAZINO[2,1-C][1,4]OXAZINE-8-CARBOXYLATE
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- MDL: MFCD28502670
- Inchi: 1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h10H,4-9H2,1-3H3
- InChI Key: NIKUVZOPRNLZMI-UHFFFAOYSA-N
- SMILES: O1CCN2CCN(C(=O)OC(C)(C)C)CC2C1
Computed Properties
- Exact Mass: 242.16304257g/mol
- Monoisotopic Mass: 242.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42
- XLogP3: 0.6
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM104905-1g |
tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 97% | 1g |
$253 | 2021-08-06 | |
| Chemenu | CM104905-5g |
tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 97% | 5g |
$748 | 2021-08-06 | |
| Chemenu | CM104905-10g |
tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 97% | 10g |
$1155 | 2021-08-06 | |
| TRC | B704665-50mg |
tert-Butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 50mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B704665-100mg |
tert-Butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | B704665-500mg |
tert-Butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 500mg |
$ 340.00 | 2022-06-01 | ||
| Chemenu | CM104905-1g |
tert-butyl octahydropiperazino[2,1-c]morpholine-8-carboxylate |
1630906-78-3 | 97% | 1g |
$229 | 2023-03-06 | |
| abcr | AB459460-500 mg |
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester; . |
1630906-78-3 | 500mg |
€166.30 | 2023-04-22 | ||
| abcr | AB459460-1 g |
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester; . |
1630906-78-3 | 1g |
€232.50 | 2023-04-22 | ||
| abcr | AB459460-5 g |
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester; . |
1630906-78-3 | 5g |
€603.10 | 2023-04-22 |
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Suppliers
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
Additional information on tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate
Introduction to Tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate (CAS No. 1630906-78-3)
Tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1630906-78-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the heterocyclic class and exhibits a complex structural framework that has garnered attention for its potential biological activities and synthetic utility. The presence of multiple fused rings and functional groups makes it a promising candidate for further investigation in drug discovery and development.
The structural motif of tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate consists of a pyrazino[2,1-c]pyrazine core linked to an oxazine ring. This unique scaffold is not only architecturally intriguing but also suggests potential interactions with biological targets due to its ability to mimic or modulate natural product scaffolds. The tert-butyl substituent at the carboxylate position introduces steric hindrance and lipophilicity, which can influence the compound's pharmacokinetic properties and binding affinity.
In recent years, there has been a growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities. The hexahydro prefix indicates the presence of a saturated six-membered ring system, which often enhances metabolic stability and bioavailability. This feature is particularly valuable in drug design, where minimizing rapid metabolism is crucial for therapeutic efficacy. The oxazine ring further contributes to the compound's complexity and potential for selective interactions with biological macromolecules.
Current research in medicinal chemistry has highlighted the importance of understanding the three-dimensional structure of molecules to predict their biological behavior. Computational modeling and molecular dynamics simulations have become indispensable tools in this regard. Studies have shown that the conformational flexibility of tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate allows it to adopt multiple binding poses within active sites of enzymes and receptors. This adaptability may be exploited to develop molecules with enhanced potency and selectivity.
The carboxylate group in this compound serves as a key pharmacophoric element. It can participate in hydrogen bonding interactions with polar residues in protein targets and may also influence solubility and ionization properties. The tert-butyl group further modulates these interactions by providing steric bulk. Such structural features are often manipulated during drug optimization to improve pharmacological profiles.
Recent advances in synthetic methodologies have enabled the efficient preparation of complex heterocyclic compounds like tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have been employed to construct the desired scaffolds with high precision. These methods not only streamline the synthesis process but also allow for the introduction of diverse substituents to fine-tune biological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural features make it a suitable candidate for development as an intermediate in specialty chemicals or as a building block for more complex molecules. Additionally, its heterocyclic nature suggests potential utility in materials science applications where such motifs are known to contribute to unique material properties.
In conclusion,tert-butyl 3,4,6,7,9a-hexahydro-1H-pyrazino[2c][14]oxazinonecarboxylic acid, CAS No. 1630906-78-3, represents a fascinating example of how structural complexity can be leveraged to discover novel bioactive compounds. Its unique scaffold and functional groups offer opportunities for exploration in drug discovery and beyond. As research continues to uncover new biological targets and synthetic strategies,this molecule is poised to play an important role in future developments within the chemical biology community.
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